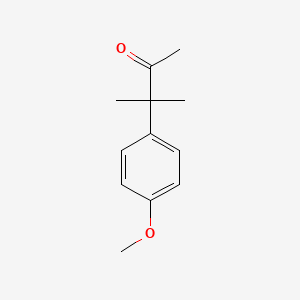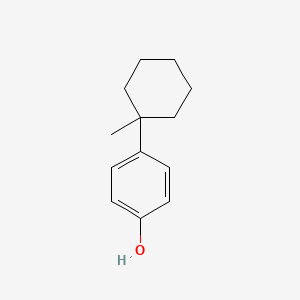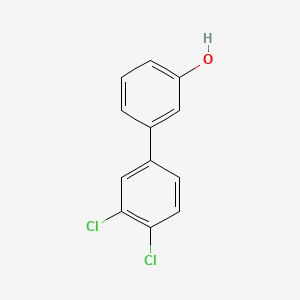
cis-2-(Benzyloxy)cyclobutanol
Descripción general
Descripción
Cis-2-(Benzyloxy)cyclobutanol is a chemical compound with the molecular formula C11H14O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds like this compound has seen significant advances in recent years . One method involves the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This provides a promising tool for the syntheses of donor–acceptor (D–A) cyclobutane derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+ . Chemical Reactions Analysis
This compound, like other cyclobutane derivatives, can undergo a variety of chemical reactions. For instance, a sequential enantioselective reduction/C–H functionalization can be used to install contiguous stereogenic carbon centers of benzocyclobutenols and cyclobutanols . This strategy features a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 178.23 . The compound should be stored in a tightly closed container, in a cool and dry place .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Homochiral cis-2-hydroxymethylcyclobutanols and their derivatives, including those with benzyloxy groups, have been synthesized from 1,3-dioxin-4-ones via a series of reactions including [2+2] photocycloaddition, dioxanone ring cleavage, and reduction. These chiral cyclobutanols have been converted to γ-lactones, serving as potential precursors for biologically active compounds (Sato, Ohuchi, Abe, & Kaneko, 1992). Furthermore, the stereochemistry of anion-accelerated [1,3]-sigmatropic rearrangements of cyclobutanols, including those with benzyloxy substituents, has been explored to understand the epimerization processes and their implications in synthetic pathways (Kim, Cho, & Cha, 2001).
Stereoselective Reductions
The stereoselective reduction of carbonyls, key in synthesizing natural products and medicinal compounds, has been studied with cyclobutanones leading to cis-cyclobutanols. Factors influencing the stereoselectivity of these reductions, such as reaction temperature, solvent, and substituent effects, have been examined to understand the preferential formation of cis alcohols, highlighting the significance of torsional strain and electrostatic interactions in these processes (Deraet et al., 2020).
Asymmetric Synthesis
The asymmetric synthesis of cis-2-aminocyclobutanols and their benzyloxycyclobutanamine derivatives has been achieved with high enantiomeric excesses, establishing the cis configuration through various analytical techniques. This synthesis route opens avenues for producing compounds with potential biological activity and application in asymmetric catalysis and synthesis (Bisel, Breitling, & Frahm, 1998).
Photoreactions and Stereoselectivity
The photoinduced molecular transformations involving cyclobutanols, including those with benzyloxy groups, have been investigated to understand the stereoselectivity of Norrish type II reactions in different media. These studies have shown how reaction environments, such as solid-state versus solution, can significantly influence the product distribution and stereochemistry, providing insights into reaction mechanisms and the potential for controlled synthesis of specific isomers (Evans, Omkaram, Scheffer, & Trotter, 1985).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-phenylmethoxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHFDBJVNRTHG-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268436 | |
| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523541-75-4 | |
| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 2-(phenylmethoxy)-, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)



![Spiro[cyclopentane-1,9'-fluorene]](/img/structure/B3047938.png)





